4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Overview
Description
“4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid” is a chemical compound with a molecular weight of 265.31 . It is also known as the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The compound can be synthesized from 4-(Aminomethyl)benzoic acid by stirring it with BoC2O in water and tetrahydrofuran (THF) at room temperature . Sodium bicarbonate solution is added until pH 6 is reached and the reaction is allowed to stir for 16 hours .Molecular Structure Analysis
The IUPAC name of the compound is 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . The search results do not provide further information on the physical and chemical properties of the compound.Scientific Research Applications
Peptide Synthesis
4-(Boc-aminomethyl)benzoic acid: is widely used in the field of peptide synthesis . Its primary role is as a protecting group for amines during the synthesis of peptide chains. The tert-butoxycarbonyl (Boc) group is acid-labile, meaning it can be removed under mildly acidic conditions without affecting the peptide chain. This specificity is crucial for stepwise construction of peptides, particularly in solid-phase peptide synthesis (SPPS), where the Boc group protects the amine while other reactions occur at different sites of the molecule.
Pharmaceutical Intermediates
In pharmaceutical research, 4-(Boc-aminomethyl)benzoic acid serves as an intermediate in the synthesis of more complex molecules . It’s used to create indoleamide derivatives, which act as EP2 antagonists with high selectivity. Additionally, it’s involved in the production of aminopyridine-derived amides, which are investigated for their potential as nicotinamide phosphoribosyltransferase inhibitors, a target for cancer therapy.
Material Science
The compound finds applications in material science, particularly in the development of new materials with specific biochemical properties . Its role in the synthesis of polymers and coatings that can interact with biological tissues is of particular interest. These materials can be used in various medical devices, implants, and as part of drug delivery systems.
Biochemistry Research
4-(Boc-aminomethyl)benzoic acid: is instrumental in biochemistry research for studying enzyme-substrate interactions and the synthesis of unnatural amino acid derivatives . These derivatives are used to probe the structure and function of proteins and enzymes, providing insights into their mechanisms and potential points of therapeutic intervention.
Medical Research
In medical research, 4-(Boc-aminomethyl)benzoic acid is utilized in the development of diagnostic agents and research tools . It’s used to modify biomolecules, which can then be detected or isolated for analysis, aiding in the understanding of disease pathways and the identification of biomarkers.
Safety and Hazards
The compound is classified as a chemical product. When handling it, appropriate personal protective equipment such as protective gloves, eyewear, and masks should be worn . Skin contact and inhalation of the powder should be avoided . If contact occurs, the area should be rinsed immediately with plenty of water .
properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHBRDWRIIROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357455 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33233-67-9 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)benzoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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